4-bromo-N-[3-(2-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide
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Overview
Description
4-bromo-N-[3-(2-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxaline derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[3-(2-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[3-(2-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce the corresponding amines. Substitution reactions can result in various substituted quinoxaline derivatives .
Scientific Research Applications
4-bromo-N-[3-(2-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-[3-(2-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- 4-bromo-N-methylaniline
- 3-bromo-N-methylaniline
Uniqueness
4-bromo-N-[3-(2-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide is unique due to its specific quinoxaline core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced activity or selectivity towards certain molecular targets, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
4-bromo-N-[3-(2-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O3S/c1-29-19-9-5-4-8-18(19)25-20-21(24-17-7-3-2-6-16(17)23-20)26-30(27,28)15-12-10-14(22)11-13-15/h2-13H,1H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFXERSTLIUCCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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